7-Acridinesulfonic acid, 3-amino-
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Overview
Description
7-Acridinesulfonic acid, 3-amino-: is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The structure of 7-Acridinesulfonic acid, 3-amino- consists of an acridine core with a sulfonic acid group at the 7th position and an amino group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acridinesulfonic acid, 3-amino- typically involves the introduction of the sulfonic acid group and the amino group onto the acridine core. One common method is the sulfonation of acridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of sulfuric acid for sulfonation and nitric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods: Industrial production of 7-Acridinesulfonic acid, 3-amino- may involve large-scale sulfonation and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Acridinesulfonic acid, 3-amino- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions
Major Products:
Oxidation: Nitro derivatives of 7-Acridinesulfonic acid, 3-amino-.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 7-Acridinesulfonic acid, 3-amino- is used as a building block in the synthesis of more complex acridine derivatives, which are valuable in organic synthesis and materials science .
Biology: In biological research, acridine derivatives are studied for their interactions with DNA and proteins. They are used as fluorescent probes and in the development of diagnostic assays .
Medicine: Acridine derivatives, including 7-Acridinesulfonic acid, 3-amino-, have shown potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase enzymes .
Industry: In the industrial sector, acridine derivatives are used as dyes, pigments, and fluorescent markers. They are also employed in the development of new materials with unique optical properties .
Mechanism of Action
The mechanism of action of 7-Acridinesulfonic acid, 3-amino- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness: 7-Acridinesulfonic acid, 3-amino- is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including chemistry, biology, and medicine .
Properties
CAS No. |
64046-86-2 |
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Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-aminoacridine-2-sulfonic acid |
InChI |
InChI=1S/C13H10N2O3S/c14-10-2-1-8-5-9-6-11(19(16,17)18)3-4-12(9)15-13(8)7-10/h1-7H,14H2,(H,16,17,18) |
InChI Key |
VFLMIPREASACDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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